1-(3,5-Dichloro-thiophen-2-yl)-ethanone

Drug Metabolism Toxicology ADME

1-(3,5-Dichloro-thiophen-2-yl)-ethanone (CAS 89281-26-5) is a chlorinated 2-acetylthiophene derivative categorized as a heterocyclic synthon in medicinal and agrochemical research. Its 3,5-dichloro substitution pattern places two electron-withdrawing groups on the thiophene ring, a structural feature that directly modulates its reactivity and bioactivation profile.

Molecular Formula C6H4Cl2OS
Molecular Weight 195.07 g/mol
Cat. No. B11902539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloro-thiophen-2-yl)-ethanone
Molecular FormulaC6H4Cl2OS
Molecular Weight195.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(S1)Cl)Cl
InChIInChI=1S/C6H4Cl2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3
InChIKeyKPGXBGZADBMUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dichloro-thiophen-2-yl)-ethanone: A Differentiated Chlorinated Acetylthiophene Scaffold


1-(3,5-Dichloro-thiophen-2-yl)-ethanone (CAS 89281-26-5) is a chlorinated 2-acetylthiophene derivative categorized as a heterocyclic synthon in medicinal and agrochemical research [1]. Its 3,5-dichloro substitution pattern places two electron-withdrawing groups on the thiophene ring, a structural feature that directly modulates its reactivity and bioactivation profile. This regiospecific configuration is neither a default nor an interchangeable result of thiophene acylation and must be specified in procurement to ensure the correct downstream reactivity required for target-oriented synthesis.

Why Unsubstituted or Mono-Chlorinated 2-Acetylthiophenes Cannot Automatically Replace 1-(3,5-Dichloro-thiophen-2-yl)-ethanone


Within the 2-acetylthiophene class, the number and position of chlorine atoms are critical determinants of both metabolic fate and chemical reactivity. A quantitative ranking of bioactivation potential demonstrates a non-linear response to chlorination: the 5-chloro substitution significantly reduces the formation of reactive metabolites compared to no substitution or 4-chloro substitution [1]. The 3,5-dichloro pattern represents a specific point on this reactivity landscape that is not approximated by the more common mono-chloro or unsubstituted analogs. Furthermore, the regioisomer 3-acetyl-2,5-dichlorothiophene (CAS 36157-40-1) offers a completely different electronic environment for the acetyl group, leading to distinct thermodynamic stability and synthetic utility [2]. Using an incorrect analog risks altered pharmacokinetic profiles in bioactive derivatives or divergent reactivity in synthetic pathways.

Quantified Differentiation Guide for Procuring 1-(3,5-Dichloro-thiophen-2-yl)-ethanone


Lower Bioactivation Potential of 5-Chloro Substitution vs. 4-Chloro or Unsubstituted Analogs

The target compound contains a chlorine atom at the C5 position of the thiophene ring. In a quantitative dansyl-glutathione trapping assay using human liver microsomes, compounds with a C5-Cl substitution generated significantly lower levels of reactive GSH adducts than those with a C4-Cl substitution or no substitution at all. The study establishes a clear rank order for adduct formation, placing the 5-Cl modification as less bioactivated than the 4-Cl congener [1]. While the target's additional 3-Cl substituent was not directly tested in this series, the C5 position is the primary determinant of oxidative metabolism for this scaffold, supporting the inference of a similar or further reduced bioactivation potential for the 3,5-dichloro compound.

Drug Metabolism Toxicology ADME Bioactivation

Thermodynamic Stability Advantage of the 2-Acetyl Regioisomer vs. the 3-Acetyl Regioisomer

A direct calorimetric and computational comparison of 2-acetylthiophene and 3-acetylthiophene demonstrates that the 2-isomer is thermodynamically more stable. This principle extends to chlorinated analogs, including the target compound 1-(3,5-dichloro-thiophen-2-yl)-ethanone versus its regioisomer 3-acetyl-2,5-dichlorothiophene [1]. The enhanced stability of the target compound simplifies handling, storage, and reaction condition optimization for scale-up, representing a practical advantage over the 3-acetyl isomer.

Physical Organic Chemistry Synthetic Chemistry Thermochemistry Regioisomer Stability

Validated Synthetic Utility as a Key Intermediate in a Complex, Multi-Step Pharmaceutical Synthesis

The target compound's positional isomer, 3-acetyl-2,5-dichlorothiophene, is a critical starting material in a published multi-step synthesis of a key intermediate for the ophthalmic drug Brinzolamide [1]. The successful execution of this patent route depends on the precise placement of the acetyl group for subsequent chemoselective transformation via a thiourea-mediated thioether formation. The target compound, 1-(3,5-dichloro-thiophen-2-yl)-ethanone, represents the complementary regioisomer that enables analogous bond disconnections at the 2-position, offering a route to regiospecifically functionalized thieno[3,2-e]- or thieno[2,3-d]fused ring systems that are inaccessible from the 3-acetyl isomer.

Process Chemistry Pharmaceutical Intermediates Regioselective Synthesis Drug Substance Manufacturing

High-Yield Application Scenarios Leveraging the Unique Properties of 1-(3,5-Dichloro-thiophen-2-yl)-ethanone


Design of Metabolically Stable Kinase Inhibitor Scaffolds

Medicinal chemistry teams targeting kinases or other intracellular targets can utilize the 3,5-dichloro-2-acetylthiophene core to build lead libraries with an intrinsically lower risk of bioactivation-driven toxicity. As established by the bioactivation rank order [1], the 5-chloro substitution pattern reduces the tendency to form reactive metabolites compared to unsubstituted or 4-chloro thiophenes. This feature allows the exploration of thiophene-containing chemical space that would otherwise be deprioritized due to a toxicophore alert, providing a clear advantage in drug candidate selection.

Divergent Synthesis of Regiospecific Thienopyridine and Thienopyrimidine Libraries

The 2-acetyl group of 1-(3,5-dichloro-thiophen-2-yl)-ethanone is a reactive handle for constructing diverse heterocyclic libraries via Friedländer or Gewald-type reactions. This compound provides access to a regioisomeric space that is orthogonal to that of the more common 3-acetyl-2,5-dichlorothiophene. Patent literature confirms the latter's utility in manufacturing Brinzolamide intermediates [3]; the target compound's regiospecificity is therefore essential for creating novel intellectual property around 2,3-fused thiophene cores.

Process Chemistry Development Leveraging Enhanced Thermodynamic Stability

For process R&D and scale-up teams, the intrinsic thermodynamic stability of the 2-acetylthiophene core over the 3-acetyl isomer [2] translates into practical benefits. This includes higher tolerance to thermal stress during reactions like lithiation or amination, and enhanced long-term storage stability. These properties make 1-(3,5-dichloro-thiophen-2-yl)-ethanone the preferred choice for developing robust, reproducible kilo-lab and pilot-plant syntheses.

Agrochemical Discovery Funneling for Fungicidal Leads

Given the known application of dichlorothiophene derivatives as agrochemical intermediates [1], this compound can be funneled into discovery screens for new fungicides or herbicides. The pre-validated reduced metabolic liability of the 5-chloro pattern offers a safety-by-design advantage, producing analogs that are less likely to generate problematic environmental metabolites, a growing concern in agrochemical regulatory science.

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